molecular formula C9H7FO4 B1438230 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid CAS No. 1094355-95-9

2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B1438230
CAS No.: 1094355-95-9
M. Wt: 198.15 g/mol
InChI Key: XVHHDGKPYSLUQG-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid (CAS 1094355-95-9) is an oxoacetic acid derivative supplied as a high-purity compound for research and further manufacturing purposes . With a molecular formula of C9H7FO4 and a molecular weight of 198.15 g/mol, this compound features a benzoylformic acid backbone substituted with a fluoro and methoxy group on the phenyl ring, making it a valuable synthetic intermediate . Its structure is closely related to ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate, a known chemical building block, suggesting its potential utility in organic synthesis and medicinal chemistry for the development of more complex molecules . Furthermore, research on structurally related compounds, such as benzimidazole derivatives containing a fluoro-hydroxyphenyl group, has demonstrated significant biological activity, including the ability to inhibit tubulin polymerization and induce apoptosis in cancer cells . This indicates that 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid could serve as a key precursor in the synthesis of novel bioactive compounds or microtubule-targeting agents for investigative cancer research . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHHDGKPYSLUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Oxidation of Corresponding Phenylacetates

One common approach involves the oxidation of ethyl or methyl esters of 5-fluoro-2-methoxyphenylacetic acid to the corresponding ketoacid. This can be achieved by:

  • Starting from 5-fluoro-2-methoxyphenylacetic acid esters , prepared via nucleophilic substitution or esterification of the corresponding phenylacetic acid derivatives.
  • Oxidizing the α-position adjacent to the aromatic ring using oxidants such as selenium dioxide or chromium-based reagents to introduce the keto group.

This method often requires careful control of reaction temperature and time to avoid over-oxidation or decomposition.

Halogen-Metal Exchange Followed by Carboxylation

Another route involves:

  • Halogen-metal exchange on 5-fluoro-2-methoxy-substituted aryl halides (e.g., bromides or iodides) using organolithium or Grignard reagents.
  • Subsequent reaction with electrophilic carbonyl sources such as ethyl glyoxylate or oxalyl chloride to install the ketoacetic acid moiety.
  • Hydrolysis of the ester intermediate to yield the free acid.

This approach offers regioselectivity and is compatible with sensitive functional groups like methoxy and fluoro substituents.

Photochemical Decarboxylative Coupling

Recent advances include visible-light-driven decarboxylative coupling methods:

  • Using α-keto acids and aryl precursors under visible light irradiation in acetonitrile solvent.
  • This method avoids harsh reagents and uses mild conditions, often employing LED light sources at 380–385 nm.
  • The reaction proceeds via a self-catalyzed energy transfer, providing moderate to good yields of the desired ketoacid.

Detailed Experimental Procedure Example

Based on the Royal Society of Chemistry supporting information, a typical preparation involves:

Step Reagents and Conditions Outcome
1. Preparation of N-(5-Fluoro-2-formylphenyl)-2-oxo-2-phenylacetamide (Intermediate) React 5-fluoro-2-methoxybenzaldehyde with phenylacetamide derivatives under inert atmosphere with CuBr2 and PPh3 catalyst in DCE at 110 °C for 12 h Yellow solid intermediate, 71% yield
2. Oxidative Conversion Treat intermediate with CoCl2 and tert-butyl hydroperoxide (TBHP) in MeCN at reflux Conversion to ketoacid derivative, 60% yield
3. Purification Flash column chromatography on silica gel with petroleum ether/ethyl acetate mixtures Pure 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetic acid

Characterization Data :

  • Melting point: 156-158 °C
  • 1H NMR, 13C NMR, ATR-FTIR, and HRMS confirm structure and purity.

Comparative Yield and Solvent Effects

A solvent screening for photochemical synthesis showed the following yields for similar α-keto acids:

Entry Solvent Yield (%)
1 Acetonitrile 43-62
2 1,4-Dioxane 14
3 Dichloroethane 26
4 DMSO No reaction

Increasing equivalents of α-keto acid improved yields up to 62% in acetonitrile under LED irradiation (380–385 nm).

Notes on Reaction Conditions and Purification

  • Dry solvents are essential to prevent hydrolysis or side reactions; molecular sieves are commonly used for drying.
  • Inert atmosphere (argon or nitrogen) is maintained during sensitive steps to avoid oxidation or moisture interference.
  • Column chromatography with silica gel and petroleum ether/ethyl acetate mixtures is the preferred purification method to isolate the pure ketoacid.
  • Temperature control during oxidation and photochemical steps is critical to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Oxidation of Phenylacetates Selenium dioxide, Cr-based oxidants Moderate Straightforward, well-known Harsh reagents, over-oxidation
Halogen-Metal Exchange & Carboxylation Organolithium/Grignard, oxalyl chloride Good Regioselective, functional group tolerant Requires sensitive handling
Photochemical Decarboxylative Coupling LED light (380-385 nm), MeCN solvent Moderate Mild conditions, no photosensitizers Requires specialized light source

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares structural features and substituent effects of 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid with related 2-oxoacetic acid derivatives:

Compound Name Substituents Molecular Formula Key Structural Features References
2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid 5-F, 2-OCH₃ C₉H₇FO₄ Balanced electron effects (F and OCH₃)
2-(4-Methoxyphenyl)-2-oxoacetic acid (2c) 4-OCH₃ C₉H₈O₄ Electron-donating OCH₃ at para position
2-(4-Fluorophenyl)-2-oxoacetic acid (2f) 4-F C₈H₅FO₃ Electron-withdrawing F at para position
2-(2,5-Difluorophenyl)-2-oxoacetic acid 2-F, 5-F C₈H₄F₂O₃ Dual electron-withdrawing F groups
2-(5-Methoxy-2-(trifluoromethyl)phenyl)-2-oxoacetic acid 5-OCH₃, 2-CF₃ C₁₀H₇F₃O₄ Strong electron-withdrawing CF₃ group
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid Naphthalene core, 6-OCH₃ C₁₃H₁₀O₄ Extended aromatic system with OCH₃

Key Observations:

  • Substituent Position: The para-substituted derivatives (e.g., 2c, 2f) exhibit simpler electronic profiles compared to the target compound’s ortho-methoxy and meta-fluoro substitution, which may enhance steric hindrance and alter acidity .
  • Electron Effects: The trifluoromethyl group in 2-(5-Methoxy-2-(trifluoromethyl)phenyl)-2-oxoacetic acid significantly lowers pKa due to its strong electron-withdrawing nature, whereas the methoxy group in the target compound may counteract this effect .

Physicochemical Properties

  • Acidity: The oxoacetic acid group confers acidity (pKa ~1–3), modulated by substituents. For example, electron-withdrawing groups (e.g., F, CF₃) lower pKa, while electron-donating groups (e.g., OCH₃) raise it. The target compound’s mixed substituents may result in intermediate acidity .
  • Solubility: Methoxy groups generally enhance water solubility, whereas fluorine and aromatic systems reduce it. The target compound is expected to have moderate solubility in polar aprotic solvents .
  • Stability: UV-Vis studies of isatin analogs show that substituents influence anion stability. The target compound’s methoxy group may stabilize the conjugate base via resonance, while fluorine enhances electrophilicity .

Biological Activity

2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a fluorinated methoxyphenyl group attached to an oxoacetic acid moiety. This unique configuration is believed to contribute to its biological properties.

The biological activity of 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom in the phenyl group can enhance lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acidE. coli1832
S. aureus2016
P. aeruginosa1564

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a study involving HeLa cells, treatment with varying concentrations of 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This indicates significant potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring and the oxoacetic acid moiety can significantly influence the biological activity of the compound. For instance, the introduction of different substituents on the phenyl ring alters its binding affinity and selectivity towards various biological targets.

Table 2: SAR Insights

SubstituentBiological Activity
FluorineIncreased lipophilicity
MethoxyEnhanced receptor binding
MethylReduced antimicrobial activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves the condensation of 5-fluoro-2-methoxyacetophenone with oxalyl chloride under anhydrous conditions, followed by controlled hydrolysis to yield the oxoacetic acid moiety. Reaction parameters such as temperature (0–5°C for oxalyl chloride addition) and solvent choice (e.g., dichloromethane or THF) critically influence yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine at C5, methoxy at C2).
  • FT-IR : Characteristic peaks for α-keto carbonyl (~1700 cm1^{-1}) and aromatic C-F bonds (~1220 cm1^{-1}) .

Q. What safety precautions are essential during handling?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential respiratory irritation. Store in airtight containers at 2–8°C, away from light, to prevent degradation. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. What computational tools are effective for predicting synthetic pathways and tautomeric stability?

  • Methodological Answer : Retrosynthesis planning using AI-driven platforms (e.g., Reaxys or Pistachio) can propose routes based on analogous compounds like 2-(3-fluorophenyl)-2-oxoacetic acid derivatives. Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model tautomeric equilibria, revealing the keto form’s dominance due to intramolecular hydrogen bonding (N-H···O=C) .

Q. How can LC-MS/MS be optimized for trace-level detection in biological matrices?

  • Methodological Answer : Employ electrospray ionization (ESI-) in MRM mode, monitoring the transition m/z 213 → 169 (deprotonated parent ion → fragment). Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Validate method parameters (LOQ < 1 ng/mL, RSD < 15%) per ICH guidelines .

Q. What strategies mitigate competing side reactions during fluorinated aromatic ring functionalization?

  • Methodological Answer : Introduce fluorine early in the synthesis (e.g., via electrophilic fluorination of methoxyacetophenone) to avoid displacement. Use protecting groups (e.g., tert-butyldimethylsilyl for -OH) if additional substituents are required. Monitor reaction progress via TLC to terminate before byproduct formation .

Q. How do substituent effects (e.g., methoxy vs. ethoxy) influence reactivity in cross-coupling reactions?

  • Methodological Answer : Methoxy groups enhance electron density at the ortho/para positions, facilitating electrophilic substitution. Compare Hammett σ values (σmeta_{meta} for -OCH3_3 = 0.12 vs. -OC2_2H5_5 = 0.15) to predict regioselectivity in Pd-catalyzed couplings. Experimental validation via kinetic studies (e.g., varying aryl halide substrates) is advised .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid

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